

"molecular weight and formula of 2-(2-Chloroethoxy)-2-methyl-propane"

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Compound of Interest

Compound Name: 2-(2-Chloroethoxy)-2-methyl-propane

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Technical Guide: 2-(2-Chloroethoxy)-2-methyl-propane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a technical overview of the chemical compound **2-(2-Chloroethoxy)-2-methyl-propane**. It is intended for use by professionals in research and development who require information on its fundamental chemical and physical properties. This compound is a halogenated ether, and its structure suggests potential utility as a non-polar solvent or as an intermediate in organic synthesis.

Chemical Identity and Properties

2-(2-Chloroethoxy)-2-methyl-propane, also known as ethylene chlorohydrin t-butyl ether, is characterized by the molecular formula $C_6H_{13}ClO$.^[1] The structural arrangement consists of a tert-butyl group linked to a 2-chloroethyl group through an ether linkage.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of **2-(2-Chloroethoxy)-2-methyl-propane**. It is important to note that at the time of this report, most

available data are computationally derived, and experimentally determined values are not readily available in published literature.

Property	Value	Source
Molecular Formula	C6H13ClO	PubChem[1]
Molecular Weight	136.62 g/mol	PubChem (Computed)[1]
Monoisotopic Mass	136.0654927 Da	PubChem (Computed)[1]
Topological Polar Surface Area	9.2 Å ²	PubChem (Computed)[1]
XLogP3	1.7	PubChem (Computed)[1]

Molecular Structure

The structure of **2-(2-Chloroethoxy)-2-methyl-propane** is foundational to its chemical behavior. The presence of a bulky tert-butyl group can sterically hinder reactions at the ether oxygen, while the primary alkyl chloride provides a site for nucleophilic substitution.

Caption: 2D representation of the **2-(2-Chloroethoxy)-2-methyl-propane** molecule.

Experimental Protocols

A specific, peer-reviewed, and detailed experimental protocol for the synthesis of **2-(2-Chloroethoxy)-2-methyl-propane** is not readily available in the surveyed chemical literature. However, a plausible synthetic route can be conceptualized based on established principles of ether synthesis.

Conceptual Synthesis Pathway: Williamson Ether Synthesis

A common method for preparing unsymmetrical ethers is the Williamson ether synthesis. This process involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of **2-(2-Chloroethoxy)-2-methyl-propane**, this would involve the reaction of potassium tert-butoxide with 1,2-dichloroethane.

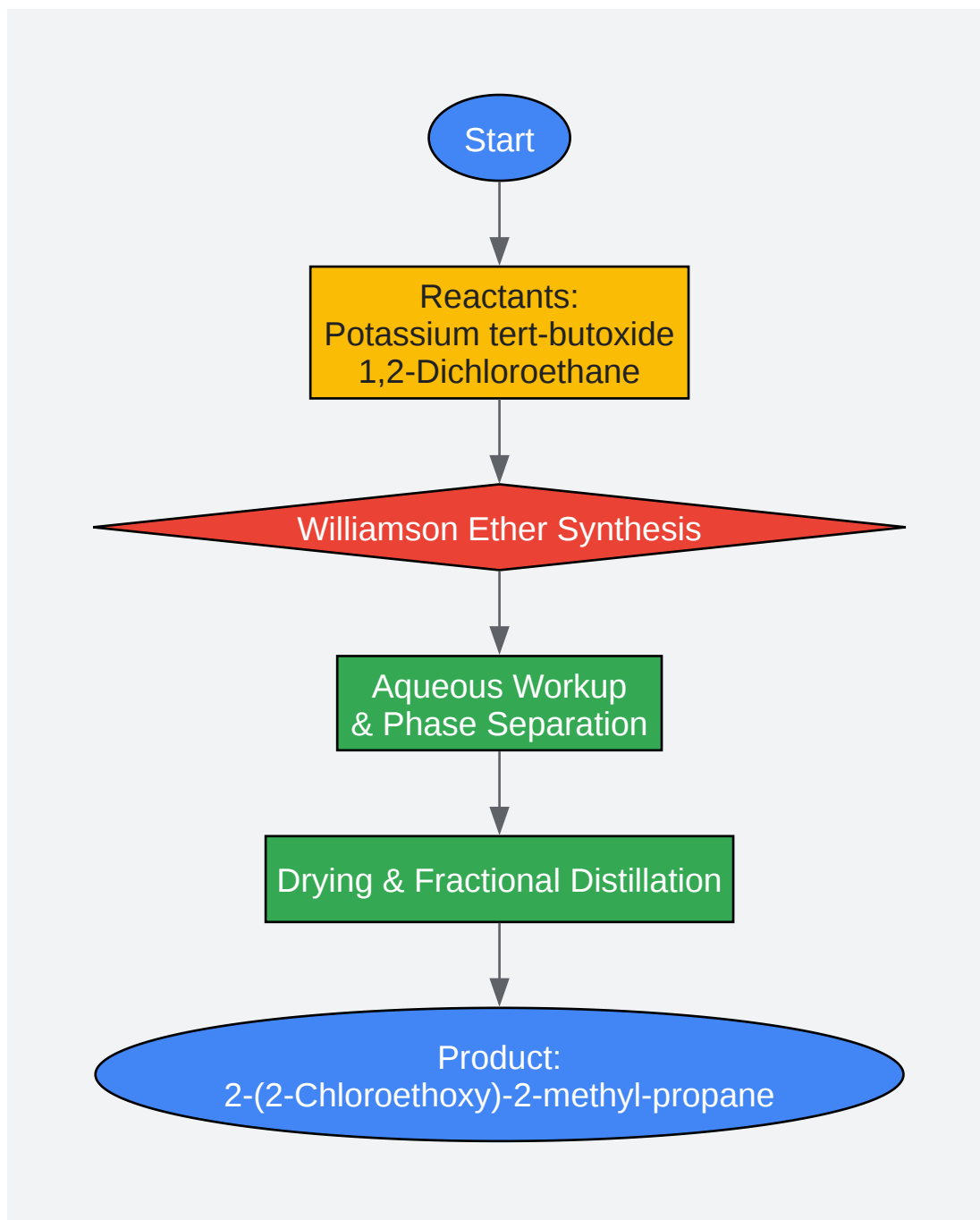
Reaction: $(\text{CH}_3)_3\text{CO}^-\text{K}^+ + \text{ClCH}_2\text{CH}_2\text{Cl} \rightarrow (\text{CH}_3)_3\text{COCH}_2\text{CH}_2\text{Cl} + \text{KCl}$

Proposed General Protocol:

- Preparation of Alkoxide: Sodium or potassium metal is dissolved in anhydrous tert-butanol to form the corresponding tert-butoxide.
- Reaction: A stoichiometric excess of 1,2-dichloroethane is added to the alkoxide solution at a controlled temperature, typically with stirring.
- Workup: The reaction mixture is quenched with water, and the organic layer is separated.
- Purification: The crude product is washed with brine, dried over an anhydrous salt (e.g., MgSO_4), and purified by fractional distillation under reduced pressure.

Note: This protocol is a general representation and has not been optimized for this specific compound. Yields and specific reaction conditions would require experimental determination.

The following diagram illustrates the logical workflow of this proposed synthesis.



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Caption: Conceptual workflow for the synthesis of the target compound.

Spectroscopic Data

As of the date of this guide, public databases do not contain experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **2-(2-Chloroethoxy)-2-methyl-propane**. Such data would

be essential for the unambiguous identification and characterization of the compound and would need to be generated upon its synthesis.

Safety and Handling

Detailed toxicology and safety data for **2-(2-Chloroethoxy)-2-methyl-propane** are not available. Based on its structure as a chlorinated ether, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It may be flammable and potentially harmful if inhaled, ingested, or absorbed through the skin.

Conclusion

2-(2-Chloroethoxy)-2-methyl-propane is a chemical compound with a defined molecular formula and computed properties. However, a significant lack of experimentally derived data, including physical properties, detailed synthesis protocols, and spectroscopic data, limits its current practical application in a research and development setting. The information provided herein serves as a foundational guide, and further experimental investigation is required to fully characterize this compound.

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References

- 1. 2-(2-Chloroethoxy)-2-methyl-propane | C₆H₁₃ClO | CID 12504184 - PubChem [pubchem.ncbi.nlm.nih.gov]
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